2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide
Description
The compound 2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide features a pyridinyl-pyrimidinyl biheteroaryl core linked to a phenoxy-acetamide scaffold. The acetamide moiety is substituted with a thiophen-2-ylmethyl group, distinguishing it from analogs.
Properties
IUPAC Name |
2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c27-21(25-14-18-4-3-13-29-18)15-28-17-8-6-16(7-9-17)22-24-12-10-20(26-22)19-5-1-2-11-23-19/h1-13H,14-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSUEYYJCRFVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting 2-aminopyridine with appropriate aldehydes or ketones under acidic conditions.
Linking the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where the pyrimidine derivative reacts with a phenol derivative in the presence of a base.
Attachment of the Acetamide Side Chain: The acetamide side chain is attached via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Incorporation of the Thiophene Ring: The thiophene ring is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its ability to inhibit specific enzymes or proteins involved in disease pathways.
Medicine: Explored for its anti-fibrotic and anti-tumor properties, showing potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
N-(3-Methoxypropyl)-2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}acetamide (CAS 477870-56-7)
- Structure: Shares the same pyridinyl-pyrimidinyl-phenoxy core but substitutes the thiophen-2-ylmethyl group with a 3-methoxypropyl chain.
- Molecular Weight : 378.42 g/mol (vs. ~400–410 g/mol estimated for the target compound).
N-(Prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide (CAS 505057-48-7)
Heterocyclic Substitutions
N-(Furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide (CAS 6180-66-1)
- Structure : Substitutes thiophene with furan and introduces a sulfonylhydrazinylidene group.
- Impact : Furan’s lower aromaticity compared to thiophene reduces electron density, possibly weakening π-π stacking interactions in target binding .
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide (CAS 752226-18-9)
Phenoxy-Acetamide Derivatives with Reported Bioactivity
2-(2-Fluorophenoxy)-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide (Compound 7d)
- Comparison : The target compound’s pyridinyl-pyrimidinyl group may enhance DNA intercalation or protein binding compared to thiadiazole derivatives.
Thiazolidinedione Derivatives (e.g., (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide)
- Activity: Inhibits NO production in macrophages (IC₅₀ = 45.6 µM), suggesting anti-inflammatory applications. The target compound’s thiophene group may modulate similar pathways with improved potency .
Physicochemical and Pharmacokinetic Properties
- Key Observations :
- Thiophene and furan substituents reduce solubility compared to methoxypropyl groups.
- Higher LogP values correlate with lower solubility, suggesting the target compound may require formulation optimization for bioavailability.
Biological Activity
The compound 2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide , identified by its CAS number 477857-44-6, is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 321.34 g/mol. The structure comprises a pyridine ring, a pyrimidine moiety, and a thiophene substituent, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of pyrimidine have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HCT116 (Colon) | 6.2 | |
| Compound B | T47D (Breast) | 27.3 | |
| Compound C | MCF7 (Breast) | 43.4 |
These findings suggest that modifications in the structure can enhance anticancer efficacy, indicating that similar alterations in our compound may yield promising results.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Related compounds have demonstrated activity against various bacterial strains and fungi. For example, thiazole and thiophene derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of nitrogen-containing heterocycles allows interaction with various enzymes involved in cancer proliferation and microbial resistance.
- Interference with DNA Synthesis : Compounds with similar structures often inhibit DNA synthesis in cancer cells, leading to apoptosis.
- Antioxidant Properties : Many pyridine and thiophene derivatives exhibit antioxidant activity, which may contribute to their protective effects against cellular damage.
Case Studies
A notable study explored the effects of structurally similar compounds on cancer cell lines. The research indicated that the introduction of thiophene groups significantly increased the cytotoxicity against breast cancer cells compared to their non-thiophene counterparts.
Example Case Study
Title : "Synthesis and Biological Evaluation of Thiophene Derivatives as Anticancer Agents"
Findings : The study synthesized several thiophene-containing compounds and evaluated their anticancer activity against multiple cell lines, revealing promising results for those with similar structural motifs as our compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide?
- The synthesis typically involves multi-step reactions, including substitution, condensation, and coupling steps. For example:
- Substitution reactions : Alkaline conditions (e.g., KOH/EtOH) for introducing pyridyl or thiophenmethyl groups .
- Condensation : Use of condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI to link acetamide moieties .
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reaction efficiency .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., NaHCO₃) conditions to control reaction pathways .
Q. Which spectroscopic and analytical methods are used to confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect by-products .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., conflicting NMR shifts) for this compound?
- Comparative analysis : Cross-reference data with structurally analogous compounds (e.g., pyrimidine- or thiophene-containing acetamides) to identify systematic shifts .
- Experimental replication : Repeat synthesis under standardized conditions (e.g., solvent, temperature) to isolate variables .
- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and validate experimental results .
Q. What methodological approaches are recommended for studying this compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Molecular docking : Tools like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases) .
- In vitro assays : Fluorescence polarization or surface plasmon resonance (SPR) to quantify binding kinetics .
- Cellular studies : Dose-response experiments in relevant cell lines to assess cytotoxicity or pathway modulation .
Q. What strategies optimize reaction yields and purity in large-scale synthesis?
- Continuous flow reactors : Improve consistency and reduce by-product formation compared to batch synthesis .
- Temperature control : Maintain reactions at 0–5°C during sensitive steps (e.g., nitro group reduction) to prevent side reactions .
- Automated purification : Flash chromatography or recrystallization in ethanol/water mixtures to isolate high-purity product .
Q. How do structural modifications (e.g., substituent changes on the pyrimidine or thiophene rings) influence bioactivity?
- Comparative SAR studies :
- Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhance binding to hydrophobic enzyme pockets .
- Thiophene vs. pyridine substitutions : Thiophene improves metabolic stability, while pyridine enhances π-π stacking with aromatic residues .
- Case example : Replacing the phenoxy group with a thiophenmethyl moiety increased solubility but reduced affinity for ATP-binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
